molecular formula C13H17BrN2O3 B6183956 tert-butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate CAS No. 2624132-37-0

tert-butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B6183956
CAS No.: 2624132-37-0
M. Wt: 329.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a bromopyridine moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the bromopyridine derivativeThe tert-butyl group is then introduced via esterification reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reaction conditions, and continuous flow processes to enhance scalability and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of bromopyridine derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in halogen bonding, while the azetidine ring may interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate is unique due to the presence of the hydroxy group on the azetidine ring, which can participate in hydrogen bonding and other interactions. This feature distinguishes it from similar compounds and may contribute to its specific reactivity and applications .

Properties

CAS No.

2624132-37-0

Molecular Formula

C13H17BrN2O3

Molecular Weight

329.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.